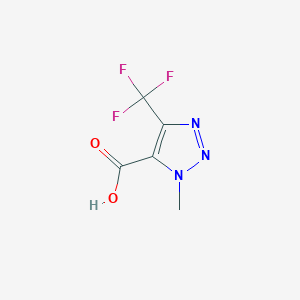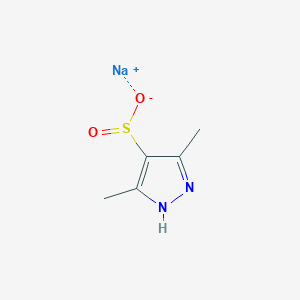
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C₅H₇N₂NaO₂S and a molecular weight of 182.18 g/mol . This compound is known for its unique molecular structure, which includes a pyrazole ring substituted with methyl groups at positions 3 and 5, and a sulfinate group at position 4 . It is primarily used in research and development due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 3,5-dimethylpyrazole with sulfur dioxide and a suitable base, such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate product. The general reaction scheme can be represented as follows:
[ \text{3,5-dimethylpyrazole} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinate group can yield sulfonate derivatives, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups .
Applications De Recherche Scientifique
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions. The pyrazole ring can interact with biological targets, potentially affecting enzyme activity and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Lacks the sulfinate group but shares the pyrazole ring structure.
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfonate: Contains a sulfonate group instead of a sulfinate group.
3,5-Dimethyl-1H-pyrazole-4-carboxylate: Contains a carboxylate group instead of a sulfinate group.
Uniqueness
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H7N2NaO2S |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
sodium;3,5-dimethyl-1H-pyrazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-3-5(10(8)9)4(2)7-6-3;/h1-2H3,(H,6,7)(H,8,9);/q;+1/p-1 |
Clé InChI |
AZOJIWQSQSPQPY-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=NN1)C)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



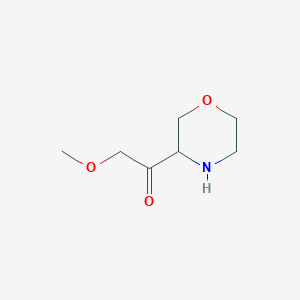
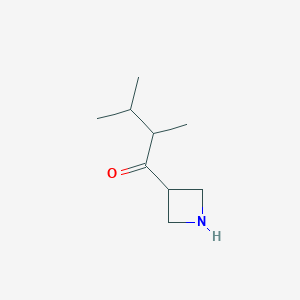
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
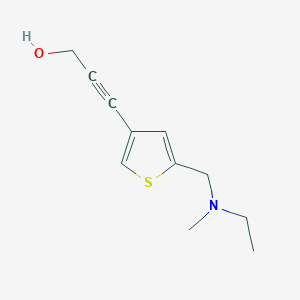
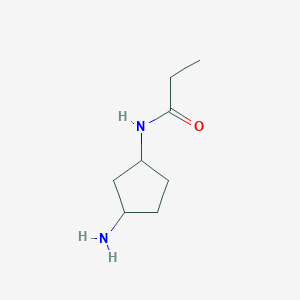
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
